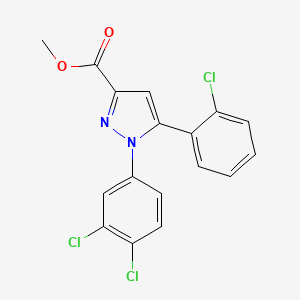

methyl 5-(2-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(2-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl3N2O2/c1-24-17(23)15-9-16(11-4-2-3-5-12(11)18)22(21-15)10-6-7-13(19)14(20)8-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYXCPQXNVVNKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)C2=CC=CC=C2Cl)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2-chlorobenzoyl chloride with 3,4-dichlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves esterification with methanol to produce the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

Structural Properties

The molecular structure of methyl 5-(2-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate can be described as follows:

- Molecular Formula : C17H11Cl3N2O2

- Molecular Weight : 381.64 g/mol

- IUPAC Name : this compound

This compound features a pyrazole ring substituted with chlorophenyl groups, which contributes to its biological activity.

Research has demonstrated that this compound exhibits various biological activities:

- Antiparasitic Activity : In a study investigating the trypanocidal efficacy of pyrazole derivatives, compounds similar to this compound showed promising results against Trypanosoma cruzi, the causative agent of Chagas disease. The compound was capable of inhibiting cysteine protease activity in vitro, suggesting its potential as a therapeutic agent for parasitic infections .

- Antifungal Properties : Another study focused on the development of pyrazole derivatives as antifungal agents indicated that similar compounds exhibited significant antifungal activity against various pathogens. The structural modifications in the pyrazole framework enhanced their efficacy against stem rot diseases in crops .

- Anticancer Potential : The compound's structural similarity to known anticancer agents suggests potential applications in cancer therapy. Preliminary studies have indicated that pyrazole derivatives can inhibit tumor cell proliferation and induce apoptosis in specific cancer cell lines .

Case Study 1: Trypanocidal Activity

In a recent investigation into the trypanocidal effects of pyrazole derivatives, this compound was evaluated for its ability to inhibit Trypanosoma cruzi. The results showed that this compound significantly reduced parasite viability in vitro and demonstrated a dose-dependent response. The mechanism of action was linked to the inhibition of cruzipain, a critical enzyme for the parasite's survival .

Case Study 2: Antifungal Efficacy

Research on antifungal agents led to the synthesis of various pyrazole derivatives, including this compound. These compounds were tested against fungal pathogens responsible for crop diseases. The findings revealed that certain derivatives exhibited high antifungal activity, making them suitable candidates for agricultural applications .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of methyl 5-(2-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-(2,6-dichlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate

- Methyl 5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 5-(2-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is unique due to the specific arrangement of chlorophenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl 5-(2-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H11Cl3N2O2

- Molecular Weight : 381.64 g/mol

- CAS Number : 477712-03-1

The compound features a pyrazole ring substituted with chlorophenyl groups, which is essential for its biological activity. The presence of multiple chlorine atoms enhances its lipophilicity and potentially its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of anti-inflammatory, anticancer, and neuroprotective effects.

1. Anti-inflammatory Activity

A study demonstrated that derivatives of this compound effectively inhibit nitric oxide (NO) production in microglial cells stimulated by lipopolysaccharides (LPS). This suggests a protective mechanism against neuroinflammation, which is critical in conditions like Parkinson's disease .

2. Anticancer Properties

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines. For instance, structure-activity relationship (SAR) studies revealed that modifications to the pyrazole structure can significantly enhance cytotoxic effects against cancer cells .

3. Neuroprotective Effects

Research involving the compound's analogs has highlighted their potential in protecting neuronal cells from oxidative stress and apoptosis. These effects are particularly relevant in neurodegenerative diseases where inflammation and cell death are prevalent .

The biological activity of this compound is largely attributed to its ability to modulate key signaling pathways:

- Inhibition of Pro-inflammatory Cytokines : The compound reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated microglia.

- Induction of Apoptosis : It activates intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .

- Interaction with Receptors : The structural features allow it to interact with various receptors involved in pain and inflammation, potentially modulating nociceptive pathways .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of methyl 5-(2-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate?

- Methodological Answer : Synthesis optimization requires precise control of reaction temperature (80–100°C), solvent selection (ethanol or DMF), and catalysts (e.g., triethylamine). Multi-step protocols, such as condensation of hydrazine derivatives with β-keto esters, are common. Reaction progress should be monitored via TLC, and intermediates purified via column chromatography. Final yields depend on stoichiometric ratios of aryl halides and pyrazole precursors .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer :

- 1H/13C NMR : Assigns aromatic protons (δ 6.8–8.2 ppm) and ester carbonyl (δ ~165 ppm).

- IR Spectroscopy : Confirms C=O (1720–1750 cm⁻¹) and C-Cl (600–800 cm⁻¹) bonds.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 425.95 for C₁₈H₁₂Cl₃N₂O₂).

- X-ray Crystallography : Resolves crystal packing (e.g., monoclinic system, P21/c space group) and bond angles .

Advanced Research Questions

Q. How does the substitution pattern of chlorophenyl groups influence this compound’s biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

| Substituent Position | Observed Activity Trend | Reference |

|---|---|---|

| 2-Chlorophenyl (C5) | Enhanced lipophilicity | |

| 3,4-Dichlorophenyl (N1) | Improved receptor binding |

- Computational docking (e.g., AutoDock Vina) predicts interactions with cannabinoid receptors (Ki < 10 nM). Experimental validation via radioligand displacement assays (e.g., [³H]CP55940) is recommended .

Q. How can contradictory data regarding this compound’s pharmacokinetic properties be resolved?

- Methodological Answer :

- Comparative Assays : Use standardized in vitro models (e.g., Caco-2 cells for permeability, microsomal stability tests).

- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylation at C4 of pyrazole).

- Species-Specific Variations : Test in multiple animal models (rats, mice) to account for cytochrome P450 differences .

Q. What strategies mitigate off-target effects in mechanistic studies of this compound?

- Methodological Answer :

- Selective Receptor Profiling : Screen against GPCR panels (e.g., β-arrestin recruitment assays).

- CRISPR Knockout Models : Validate target specificity by deleting CB1/CB2 receptors in cell lines.

- Dose-Response Analysis : Establish EC50/IC50 curves to distinguish primary vs. secondary effects .

Data Contradiction Analysis

Q. Why do in vitro and in vivo toxicity profiles of this compound vary significantly?

- Methodological Answer :

- In Vitro Limitations : HepG2 cytotoxicity assays may underestimate metabolic activation.

- In Vivo Metabolite Accumulation : Monitor plasma concentrations (LC-MS) and tissue distribution (autoradiography).

- Species-Specific Toxicity : Compare rodent vs. human liver microsome metabolism to identify toxicophores .

Methodological Best Practices

Q. What analytical workflows ensure reproducibility in purity assessment?

- Methodological Answer :

- HPLC-DAD : Use a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water gradient (70:30 → 95:5).

- QC Thresholds : Purity ≥ 95% (area normalization), residual solvents < 500 ppm (GC-MS).

- Batch-to-Batch Consistency : Statistical analysis (e.g., ANOVA) of retention times and peak areas .

Q. How can computational modeling guide the design of derivatives with improved efficacy?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.